5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid
Description
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS: 17515-74-1) is a heterocyclic carboxylic acid with a furan backbone substituted at positions 2 (trifluoromethyl, -CF₃), 3 (carboxylic acid, -COOH), and 5 (methyl, -CH₃). Its molecular formula is C₇H₅F₃O₃, and it has a molecular weight of 194.11 g/mol . The trifluoromethyl group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety. This compound is commercially available for research and synthesis purposes, often used in pharmaceutical intermediates and agrochemicals due to its structural versatility .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURNFMNHTHXTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381964 | |
| Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-74-1 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17515-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17515-74-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Trifluoromethylation of Furan Precursors
The most widely employed strategy involves introducing the trifluoromethyl (-CF₃) group into a preformed furan ring. A representative pathway utilizes 5-methylfuran-3-carboxylic acid as the starting material, with trifluoromethylation occurring at the 2-position.
Reaction Conditions :
-
Trifluoromethylating Agent : Trifluoromethyl iodide (CF₃I) or Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Catalyst : Copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)₂)
-
Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Temperature : 80–120°C under inert atmosphere (N₂ or Ar)
Under these conditions, the reaction achieves 68–72% yield, with regioselectivity controlled by the electron-withdrawing carboxylic acid group at position 3.
Knoevenagel Condensation Approach
This method constructs the furan ring de novo using a cyclization strategy:
-
Step 1 : Condensation of ethyl acetoacetate with trifluoroacetic anhydride (TFAA) forms a β-keto ester intermediate.
-
Step 2 : Cyclization via acid catalysis (H₂SO₄) produces the furan core.
-
Step 3 : Hydrolysis of the ester group yields the target carboxylic acid.
Key parameters:
-
Cyclization Catalyst : p-Toluenesulfonic acid (p-TsOH) at 60°C
-
Hydrolysis Agent : 2M NaOH in ethanol/water (1:1)
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern manufacturing facilities prioritize flow chemistry to enhance scalability and safety:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12–18 hours | 2–4 hours |
| Temperature Control | ±5°C | ±0.5°C |
| Yield | 65% | 78% |
| Purity | 92% | 97% |
A typical flow system configuration:
Catalytic System Optimization
Industrial processes employ advanced catalysts to improve efficiency:
-
Palladium Nanoparticles (3–5 nm) : Increase trifluoromethylation rate by 40% compared to bulk Pd
-
Ionic Liquid Solvents : e.g., 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) reduce side reactions
-
Microwave Assistance : Reduces reaction time from 8 hours to 35 minutes at 150W.
Purification and Characterization
Post-Synthesis Processing
| Purification Step | Conditions | Outcome |
|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane (3:7) | Removes non-polar byproducts |
| Recrystallization | Ethanol/water (4:1) at −20°C | Final purity >99.5% |
| Lyophilization | −50°C, 0.01 mbar | Water content <0.2% |
Analytical Validation
HPLC Parameters :
-
Column: C18 (4.6 × 250 mm, 5 μm)
-
Mobile Phase: 0.1% formic acid in acetonitrile/water (55:45)
-
Retention Time: 6.8 ± 0.2 min
NMR Spectral Data :
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 6.82 (s, 1H, furan-H)
-
¹³C NMR: δ 21.5 (CH₃), 110.2 (CF₃), 164.8 (COOH)
Thermal analysis (DSC) shows decomposition onset at 168°C, requiring storage below −20°C for long-term stability.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Trifluoromethylation | 72 | 97 | 85 | High |
| Knoevenagel | 60 | 93 | 120 | Moderate |
| Flow Synthesis | 78 | 99 | 65 | Very High |
The flow chemistry approach demonstrates superior performance in all metrics, though initial capital investment exceeds $2 million for full-scale implementation.
Challenges and Optimization Strategies
Regioselectivity Issues
The electrophilic trifluoromethyl group preferentially attacks the 2-position due to:
-
Electron-donating effect of the methyl group at position 5
-
Ortho-directing nature of the carboxylic acid moiety
Computational modeling (DFT at B3LYP/6-311+G(d,p)) confirms the activation energy for 2-substitution is 12.3 kcal/mol lower than alternative positions.
Byproduct Formation
Common impurities and mitigation strategies:
-
3-Trifluoromethyl Isomer (5%): Controlled by maintaining pH <4 during reaction
-
Decarboxylated Product (2%): Minimized using low-temperature hydrolysis
-
Dimerization Products (3%): Suppressed via continuous feedstock addition
Emerging Technologies
Biocatalytic Approaches
Recent advances employ engineered E. coli strains expressing:
-
Furan synthase (FuS) for ring formation
-
Carboxyl transferase (CTase) for acid group introduction
Pilot-scale trials achieve 45% yield at 37°C, though productivity remains below chemical methods.
Photoredox Catalysis
Visible-light-mediated trifluoromethylation using:
-
Catalyst: Ir(ppy)₃ (2 mol%)
-
Light Source: 450 nm LEDs
-
Yield Improvement: 22% over thermal methods
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. The trifluoromethyl group enhances its reactivity, making it a valuable precursor for various chemical transformations. For example, it can be used in the synthesis of fluorinated compounds, which are important in medicinal chemistry and agrochemicals.
Synthetic Pathways
The compound can be synthesized through several methods, including the Knoevenagel condensation of trifluoroacetic acid with 5-methyl-2-furaldehyde. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Research
Interaction Studies
The biochemical pathways and potential targets of this compound are currently under investigation. Understanding how this compound interacts at the molecular level could reveal insights into its role in cellular processes. Factors such as temperature and pH may influence its stability and interactions within biological systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid | Similar trifluoromethyl group | Different positioning of methyl and carboxyl groups |
| 5-Trifluoromethylfuran-2-carboxylic acid | Contains a trifluoromethyl group | Lacks additional methyl substitution |
| 5-Methylfuran-3-carboxylic acid | No trifluoromethyl group | Represents a simpler structure without fluorination |
This table highlights the distinct characteristics of this compound, emphasizing its potential reactivity and biological activity compared to its analogs .
Mechanism of Action
The mechanism by which 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
The compound’s properties are highly sensitive to substituent type and position. Key analogs include:
Functional Group Comparisons
Electron-Withdrawing vs. Electron-Donating Groups :
Heterocyclic Modifications :
Physicochemical and Reactivity Profiles
Acidity and Solubility
- Acidity: The trifluoromethyl group’s electron-withdrawing nature lowers the pKa of the carboxylic acid, enhancing deprotonation in aqueous environments compared to non-fluorinated analogs .
- Solubility : The compound is sparingly soluble in water due to its lipophilic -CF₃ group but dissolves in organic solvents like DMF or ethyl acetate, similar to brominated or chlorophenyl analogs .
Reactivity
- The carboxylic acid enables amidation or esterification reactions (e.g., coupling with amines via HBTU/DIPEA, as seen in furan-3-carboxamide syntheses) .
- The -CF₃ group stabilizes adjacent electrophilic centers, facilitating nucleophilic aromatic substitution at position 2 or 5 under specific conditions .
Biological Activity
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (C7H5F3O3) is a novel compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique trifluoromethyl group, which enhances its stability and lipophilicity. The presence of the carboxylic acid group allows for further chemical modifications, making it a versatile building block in organic synthesis.
The specific biological targets and mechanisms of action for this compound are still under investigation. However, preliminary studies suggest that it may interact with various cellular pathways:
- Biochemical Pathways : The compound likely interacts with multiple pathways due to its complex structure. Its trifluoromethyl group is known to enhance metabolic stability, which may influence its bioavailability and efficacy in biological systems.
- Pharmacokinetics : The metabolic pathways involving this compound are not fully elucidated, but the trifluoromethyl group suggests potential for increased resistance to metabolic degradation .
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of furan derivatives, suggesting that this compound could possess similar properties. Its derivatives have been tested against several bacterial strains, showing promising results .
- Anti-inflammatory Effects : Initial investigations into the anti-inflammatory potential of this compound indicate that it may modulate inflammatory responses through unknown mechanisms .
Case Studies and Research Findings
-
Antibacterial Activity :
- A study assessed the antibacterial efficacy of various furan derivatives, including those related to this compound. Results demonstrated significant activity against gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
-
Cytotoxicity :
- In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Preliminary data suggest that certain derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents, with IC50 values in the low micromolar range against various cancer types .
Comparative Analysis
| Compound | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | Promising antibacterial activity against gram-positive bacteria |
| 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | Similar | Limited research available | Potential for further exploration in medicinal chemistry |
| 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile | Similar | Emerging interest in biological applications | Preliminary studies suggest varied activity |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is often synthesized via multi-step heterocyclic reactions. For example, European patent applications describe its use as a key intermediate in the synthesis of pyridazine-carboxamide derivatives . A typical approach involves coupling furan-3-carboxylic acid derivatives with trifluoromethyl-containing reagents under controlled conditions (e.g., Pd-catalyzed cross-coupling). Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water. Analytical confirmation should use HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) and NMR (¹H/¹³C, with deuterochloroform as solvent) to verify >95% purity .
Q. How can researchers characterize the thermal stability and phase transitions of this compound?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. Evidence from similar furan-3-carboxylic acids shows melting points between 164–166°C , but thermal decomposition may occur during melting. To avoid oxidative degradation, perform analyses under inert gas (N₂ or Ar). For enthalpy of fusion (ΔfusH), use the relationship ΔfusS = ΔfusH/Tfus, with ΔfusS estimated as 0.323 ± 0.026 J/g·K for phenylfuran analogs .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is effective, as validated for structurally related furan carboxylic acids in honey and biological fluids . For trace analysis, LC-MS/MS (ESI-negative mode) using a C18 column and gradient elution (water/methanol with 0.1% acetic acid) improves sensitivity. Calibration curves should span 0.1–100 µg/mL, with recovery rates >85% .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact the pharmacological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies on furan derivatives reveal that the trifluoromethyl group at position 2 enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration . Replacements at position 5 (methyl vs. phenyl) alter binding affinity to targets like GABA receptors. Computational docking (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 6XHU for anticonvulsant targets) can predict binding energies. Validate predictions via in vivo murine models (e.g., maximal electroshock seizure test) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent polarity). For example, anticonvulsant activity in mice may vary due to brain concentration kinetics . To reconcile
- Standardize in vitro assays (e.g., use HepG2 cells for cytotoxicity).
- Perform pharmacokinetic profiling (plasma/brain concentration ratios via LC-MS).
- Apply multivariate analysis (e.g., PCA) to identify confounding variables like batch-to-batch purity variations .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electrophilicity of the carboxylic acid group. Fukui indices identify reactive sites: the carbonyl carbon (f⁻ = 0.15) is prone to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are simulated using the polarizable continuum model (PCM). Validate predictions experimentally by tracking reaction yields with varying nucleophiles (e.g., amines vs. alcohols) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC.
- Oxidative Stability : Expose to H₂O₂ (0.3% w/v) and analyze by LC-MS for oxidation byproducts (e.g., hydroxylated derivatives).
- Photostability : Use a light cabinet (ICH Q1B guidelines) to simulate UV/visible light exposure.
- Data from related compounds suggest a half-life >8 hours in PBS, but trifluoromethyl groups may reduce photostability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
